

Woodward's Reagent K: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Woodward's Reagent K, chemically known as N-Ethyl-5-phenylisoxazolium-3'-sulfonate, is a well-established coupling reagent in organic synthesis, particularly renowned for its application in peptide bond formation. Developed by the Nobel laureate R.B. Woodward, this stable, non-hygroscopic crystalline solid offers a reliable method for activating carboxyl groups, facilitating the formation of amide bonds with minimal racemization. This technical guide provides an indepth overview of the chemical properties, stability, and established protocols for the effective use of **Woodward's Reagent K** in research and development.

Chemical and Physical Properties

Woodward's Reagent K is an inner salt with a zwitterionic structure. Its key physical and chemical properties are summarized in the table below.



| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | N-Ethyl-5-phenylisoxazolium- 3'-sulfonate | [1] |
| Synonyms | Woodward's Reagent K, NEPIS | [1] |
| CAS Number | 4156-16-5 | [1] |
| Molecular Formula | C11H11NO4S | [1] |
| Molecular Weight | 253.27 g/mol | |
| Appearance | Crystalline solid | _ |
| Melting Point | 220 °C (decomposes) | _ |
| Solubility | Soluble in water; Insoluble in acetonitrile, nitromethane, DMF, dichloromethane | |
| Storage Class | 11 - Combustible Solids | |

Stability and Storage

Woodward's Reagent K is known for its stability under standard laboratory conditions. It is a non-hygroscopic solid, which simplifies handling and storage. For optimal stability, the reagent should be stored at room temperature in a dry, well-ventilated place. It is important to keep the container tightly closed to prevent potential degradation from moisture over extended periods.

While specific quantitative data on its stability across a wide range of pH and temperatures is not extensively documented in readily available literature, its reactivity profile suggests that it is most stable in a neutral to slightly acidic environment. Strong alkaline conditions can promote the formation of the reactive ketenimine intermediate, leading to gradual decomposition.

Reaction Mechanism

The efficacy of **Woodward's Reagent K** as a coupling agent stems from its ability to activate carboxylic acids via a reactive intermediate. The generally accepted mechanism involves the formation of a highly reactive α -keto ketenimine.



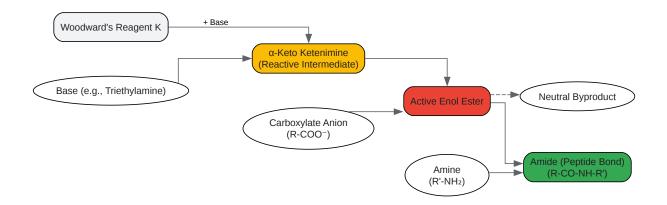


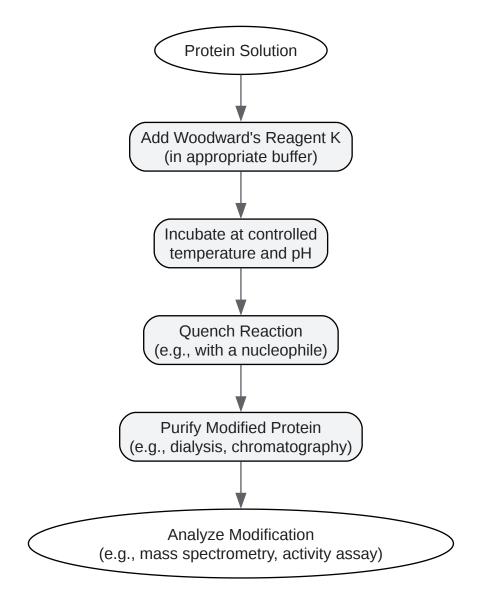


The reaction pathway can be summarized as follows:

- Formation of the Ketenimine Intermediate: In the presence of a base (e.g., a tertiary amine),
 Woodward's Reagent K undergoes a proton abstraction to form the α-keto ketenimine intermediate.
- Carboxylic Acid Activation: The ketenimine readily reacts with a carboxylate anion to form an active enol ester.
- Nucleophilic Attack and Amide Bond Formation: The activated enol ester is then susceptible
 to nucleophilic attack by an amine, leading to the formation of the desired amide bond and
 the release of a neutral byproduct.









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References

- 1. scbt.com [scbt.com]
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